2,2'-Bis(trifluoromethyl)biphenyl
Overview
Description
2,2’-Bis(trifluoromethyl)biphenyl is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its high thermal stability and unique electronic properties, making it a valuable building block in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,2’-Bis(trifluoromethyl)biphenyl is the polyimide synthesis process . This compound is an important monomer in the synthesis of polyimides .
Mode of Action
2,2’-Bis(trifluoromethyl)biphenyl interacts with its target by introducing a fluorine group into the polyimide . Fluorine has a small atomic radius and high electronegativity, which allows the polyimide to retain excellent comprehensive properties while also gaining unique properties such as thermal stability, chemical inertness, and excellent mechanical properties .
Biochemical Pathways
The compound affects the polymerization pathway of polyimides . The introduction of the fluorine group alters the properties of the resulting polyimide, enhancing its thermal stability, chemical inertness, and mechanical properties .
Result of Action
The result of the action of 2,2’-Bis(trifluoromethyl)biphenyl is the production of polyimides with enhanced properties . These polyimides exhibit low dielectric constants, low surface free energy, high mechanical strength, high wear resistance, and transparency .
Biochemical Analysis
Biochemical Properties
2,2’-Bis(trifluoromethyl)biphenyl plays a role in biochemical reactions primarily due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, the compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. The interactions between 2,2’-Bis(trifluoromethyl)biphenyl and biomolecules are often mediated by its trifluoromethyl groups, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins .
Cellular Effects
The effects of 2,2’-Bis(trifluoromethyl)biphenyl on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 2,2’-Bis(trifluoromethyl)biphenyl can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2,2’-Bis(trifluoromethyl)biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The trifluoromethyl groups of the compound can form strong non-covalent interactions with specific amino acid residues, leading to changes in the conformation and activity of the target biomolecules. Additionally, 2,2’-Bis(trifluoromethyl)biphenyl can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bis(trifluoromethyl)biphenyl can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that 2,2’-Bis(trifluoromethyl)biphenyl can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2’-Bis(trifluoromethyl)biphenyl in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, 2,2’-Bis(trifluoromethyl)biphenyl can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
2,2’-Bis(trifluoromethyl)biphenyl is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, it has been shown to affect pathways related to lipid metabolism and oxidative stress responses .
Transport and Distribution
Within cells and tissues, 2,2’-Bis(trifluoromethyl)biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of 2,2’-Bis(trifluoromethyl)biphenyl can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,2’-Bis(trifluoromethyl)biphenyl is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, nucleus, or other organelles, where it exerts its biochemical effects. The localization of 2,2’-Bis(trifluoromethyl)biphenyl can impact its activity and function, influencing cellular processes such as energy production and gene regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’-Bis(trifluoromethyl)biphenyl involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate. The intermediate product is then oxidized to form 2,2’-Bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl, which is subsequently dehydrated to yield 2,2’-Bis(trifluoromethyl)biphenyl .
Another method involves the use of chlorobenzotrifluoride, which undergoes nitration and reduction steps to produce the desired compound. This method, however, requires careful control of water content and the use of Grignard reagents, which can pose challenges for industrial-scale production .
Industrial Production Methods
The industrial production of 2,2’-Bis(trifluoromethyl)biphenyl typically involves large-scale halogenation and substitution reactions, followed by purification steps to ensure high yield and product quality. The use of cost-effective raw materials and optimized reaction conditions is crucial for the economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of palladium catalysts are frequently used.
Substitution: Halogenating agents like bromine and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various functionalized biphenyl derivatives, such as 2,2’-Bis(trifluoromethyl)-4,4’-bis(hydroxymethyl)biphenyl and 2,2’-Bis(trifluoromethyl)-4,4’-bis(bromomethyl)biphenyl .
Scientific Research Applications
2,2’-Bis(trifluoromethyl)biphenyl is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl-containing compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone: A trifluoromethyl ketone used in organic synthesis.
Uniqueness
2,2’-Bis(trifluoromethyl)biphenyl stands out due to its biphenyl structure, which imparts unique electronic properties and high thermal stability. Unlike simpler trifluoromethyl compounds, it can form complex polymers and materials with specialized applications in electronics and high-performance materials .
Properties
IUPAC Name |
1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFVFTVNLQCICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205254 | |
Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-15-7 | |
Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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